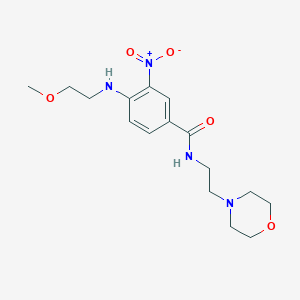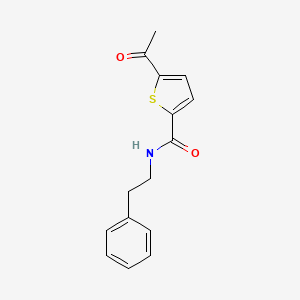
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to the benzoate ring and an amino-bromopyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate involves its interaction with specific molecular targets. The amino and bromopyridinyl groups can interact with enzymes or receptors, modulating their activity. The methoxybenzoate moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-amino-5-chloropyridin-3-yl)-2-methoxybenzoate
- Methyl 4-(2-amino-5-fluoropyridin-3-yl)-2-methoxybenzoate
- Methyl 4-(2-amino-5-iodopyridin-3-yl)-2-methoxybenzoate
Uniqueness
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain enzymes or receptors compared to its chloro, fluoro, or iodo analogs.
Propriétés
Formule moléculaire |
C14H13BrN2O3 |
|---|---|
Poids moléculaire |
337.17 g/mol |
Nom IUPAC |
methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-12-5-8(3-4-10(12)14(18)20-2)11-6-9(15)7-17-13(11)16/h3-7H,1-2H3,(H2,16,17) |
Clé InChI |
WZFJNBJLSUDYEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(N=CC(=C2)Br)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


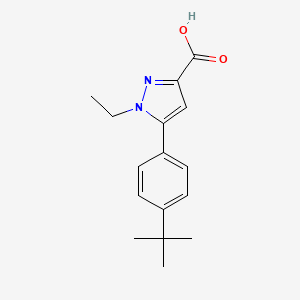

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


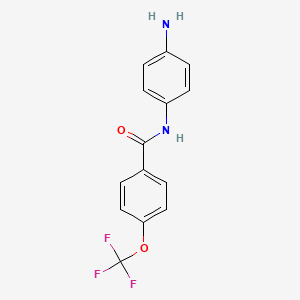
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
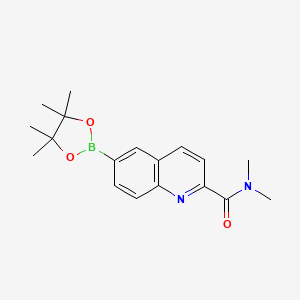
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
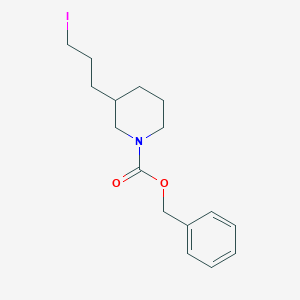
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)

